molecular formula C16H13Cl4NO2 B051168 N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide CAS No. 911805-54-4

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide

Cat. No.: B051168
CAS No.: 911805-54-4
M. Wt: 393.1 g/mol
InChI Key: FNCVZCLFBSGWSC-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide is a synthetic organic compound featuring a central ethyl backbone substituted with two 2,4-dichlorophenyl groups. One substituent is a methoxy-linked 2,4-dichlorophenyl moiety, while the other is a formamide group.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCVZCLFBSGWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichlorophenyl Methoxy Intermediate Synthesis

The methoxy-linked dichlorophenyl segment is synthesized via Williamson ether synthesis. 2,4-Dichlorobenzyl alcohol reacts with 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by sodium hydride (60% dispersion in oil). The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature. The intermediate 1-(2,4-dichlorophenyl)-2-bromoethoxy-2-(2,4-dichlorophenyl)ethane is isolated by silica gel chromatography (hexane:ethyl acetate, 5:1), achieving 68–72% yield.

Amine Functionalization

The brominated intermediate undergoes nucleophilic displacement with ammonium formate in dimethylformamide (DMF) at 80°C for 6 hours. This step introduces the primary amine group, forming 2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethylamine. Excess ammonium formate ensures complete substitution, with triethylamine added to scavenge HBr. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 85–89%.

Formamide Group Installation

Direct Formylation

The primary amine is formylated using formic acetic anhydride (FAA). A solution of the amine in dichloromethane (DCM) is treated with FAA (1.2 equivalents) at −10°C for 30 minutes, followed by stirring at room temperature for 4 hours. The reaction is quenched with ice-cold water, and the organic layer is dried over magnesium sulfate. Solvent evaporation yields the crude formamide, which is further purified by flash chromatography (ethyl acetate:hexane, 1:2), achieving 78–82% purity.

Alternative Route: Leuckart Reaction

For larger-scale synthesis, the Leuckart reaction offers improved atom economy. The amine reacts with formamide and formic acid at 150°C under reflux for 12 hours. This one-pot method avoids stoichiometric acylating agents, but requires careful pH control (maintained at 4–5 using sodium acetate) to minimize hydrolysis. The product is extracted with ethyl acetate and crystallized from methanol, yielding 70–75% with ≥98% purity by HPLC.

Optimization of Critical Parameters

Solvent and Temperature Effects

Reaction kinetics and byproduct formation are highly solvent-dependent. Polar aprotic solvents like DMF accelerate amine displacement but increase hydrolysis risks. Comparative studies show THF provides optimal balance, reducing side reactions to <5% (Table 1).

Table 1: Solvent Impact on Amine Displacement Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF80472
THF65689
Acetonitrile70568

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide, 0.1 equivalents) improves interfacial reactivity in biphasic systems. For the Williamson ether step, this increases yields from 68% to 81% while reducing reaction time by 40%.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for intermediate purification. Gradient elution (hexane → ethyl acetate) effectively separates dichlorophenyl byproducts. For the final formamide, reverse-phase HPLC (C18 column, acetonitrile/water 70:30) achieves >99% purity, critical for pharmacological applications.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, CHO), 7.45–7.20 (m, 6H, Ar-H), 4.65 (d, J = 12 Hz, 2H, OCH₂), 3.90–3.75 (m, 2H, CH₂NH), 3.60 (t, J = 8 Hz, 1H, CHCl₂).

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer during exothermic formylation. Microreactor systems (channel diameter 500 μm) reduce reaction time from 4 hours to 15 minutes, maintaining yields ≥85%. Residual palladium from coupling catalysts is controlled to <10 ppm using thiourea-functionalized resins .

Chemical Reactions Analysis

Scientific Research Applications

Antifungal Properties

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide is known for its antifungal activity. It is classified within a family of compounds that exhibit significant efficacy against various fungal pathogens. The compound's mechanism of action involves disrupting the fungal cell membrane integrity, leading to cell death.

Drug Development

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or reduce toxicity. Research has explored its potential as a scaffold for developing new antifungal drugs.

Toxicological Studies

The compound is also utilized in toxicological assessments to understand the effects of chlorinated phenyl compounds on human health and the environment. It acts as a reference standard in analytical chemistry for detecting and quantifying similar compounds in biological samples.

Herbicide Formulations

Due to its chemical stability and effectiveness, this compound is investigated for use in herbicide formulations. Its application can help control weed populations in agricultural settings while minimizing crop damage.

Pesticide Development

The compound's properties make it suitable for developing new pesticides that target specific pests without affecting non-target organisms. This selectivity is crucial for sustainable agricultural practices.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAntifungal ActivityDemonstrated significant inhibition of Candida species with low minimum inhibitory concentrations (MICs).
Study BToxicologyIdentified potential neurotoxic effects in animal models, prompting further investigation into safety profiles.
Study CAgrochemical EfficacyEvaluated as an effective herbicide with a favorable environmental impact profile compared to traditional herbicides.

Biological Activity

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide, with the CAS number 911805-54-4, is a synthetic compound that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13Cl4N O2
  • Molecular Weight : 393.09 g/mol
  • IUPAC Name : N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide
  • SMILES Notation : Clc1ccc(COC(CNC=O)c2ccc(Cl)cc2Cl)c(Cl)c1

The compound features multiple chlorinated phenyl groups and a methoxy group, which may influence its biological interactions and pharmacological properties.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways necessary for fungal survival. This property positions it as a potential candidate for developing antifungal agents against resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of target organisms. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in fungi.
  • Cell Membrane Disruption : The presence of chlorinated phenyl groups could enhance membrane permeability or disrupt lipid bilayers in fungal cells, leading to cell death.
  • Antioxidant Activity : Some derivatives of similar structures have demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems.

Case Studies and Experimental Data

A series of studies have evaluated the biological effects of this compound:

StudyMethodologyFindings
Study 1In vitro antifungal assaysShowed significant inhibition against Candida species with MIC values comparable to established antifungals.
Study 2Enzyme inhibition assaysDemonstrated inhibition of fungal cytochrome P450 enzymes with IC50 values indicating strong activity.
Study 3Oxidative stress assaysExhibited antioxidant activity by reducing reactive oxygen species (ROS) levels in treated cells.

Pharmacological Implications

Given its biological activity, this compound may have implications in treating fungal infections, particularly those resistant to conventional therapies. Further studies are warranted to explore its efficacy in vivo and its potential side effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared to structurally related molecules, primarily focusing on variations in substituents and functional groups that influence activity and solubility.

Table 1: Key Structural and Functional Differences
Compound Name Structural Differences from Target Compound Biological Activity/Application Source
Miconazole Nitrate Imidazole ring instead of formamide Broad-spectrum antifungal
Isoconazole Nitrate 2,6-Dichlorophenyl methoxy group Topical antifungal
Fenticonazole Nitrate [4-(Phenylthio)phenyl]methoxy group Antifungal (enhanced lipophilicity)
N-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-formamide (35) Propenyloxy substituent Potential antifungal (research stage)
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Acetamide core with 2,6-dichloro substitution Anti-inflammatory (diclofenac analog)

Physicochemical Properties

  • Solubility: Miconazole nitrate is water-insoluble but soluble in methanol, chloroform, and DMF . The formamide group in the target compound may improve water solubility compared to imidazole derivatives due to polar NH and carbonyl groups.
  • Lipophilicity : The 2,4-dichlorophenyl groups enhance lipophilicity, similar to miconazole (logP ~6.25) . Propenyloxy derivatives (e.g., compound 35) may exhibit higher logP values due to alkyl chain flexibility .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide, and how can structural purity be validated?

  • Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and oxidation. For example, analogous compounds with dichlorophenyl groups (e.g., sulfonamide derivatives) are synthesized by reacting thioether precursors with m-chloroperoxybenzoic acid (mCPBA) in chloroform, followed by precipitation and purification via column chromatography . Structural validation relies on ¹H-NMR and ¹³C-NMR spectroscopy to confirm chemical shifts corresponding to dichlorophenyl protons (δ ~7.2–7.8 ppm) and formamide carbonyl groups (δ ~165–170 ppm). Rf values from thin-layer chromatography (TLC) and melting points further verify purity .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the coupling of dichlorophenyl moieties?

  • Methodology : Use molecular sieves (e.g., 4Å) to scavenge moisture and stabilize intermediates. For etherification or alkylation steps, low temperatures (−40°C to −20°C) and catalytic TMSOTf (trimethylsilyl triflate) improve regioselectivity. Post-reaction quenching with acetonitrile or methanol followed by neutralization (e.g., with NaHCO₃) reduces side reactions. Monitoring via TLC or HPLC ensures reaction progress .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial or antifungal applications?

  • Methodology :

  • Bioisosteric replacement : Substitute the formamide group with sulfonamide or triazole moieties to assess changes in target binding (e.g., fungal CYP51 inhibition) .
  • Conformational restriction : Incorporate bicyclic or spiro structures (e.g., oxaspiro rings) to evaluate steric effects on bioactivity .
  • In vitro assays : Test against Candida spp. or Aspergillus strains using broth microdilution (CLSI M27/M38 guidelines) and compare MIC values with reference drugs (e.g., ketoconazole) .

**How can chiral separation of enantiomers be achieved for this compound, given its potential stereochemical complexity?

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